1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde
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Overview
Description
1-Methyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde is a heterocyclic compound with a molecular formula of C6H8N2OS. This compound is characterized by the presence of an imidazole ring substituted with a methyl group, a methylsulfanyl group, and an aldehyde group. It is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
It is related to thiamazole (methimazole), an antithyroid agent . Therefore, it might have a similar target, which is the thyroid gland, specifically the enzyme thyroid peroxidase. This enzyme plays a crucial role in the synthesis of thyroid hormones.
Mode of Action
If it acts similarly to Thiamazole, it might inhibit the thyroid peroxidase enzyme, thereby preventing the iodination of tyrosine residues in thyroglobulin and the coupling of these iodotyrosine residues . This inhibition results in decreased production of thyroid hormones T3 and T4.
Pharmacokinetics
If it shares properties with thiamazole, it might be well absorbed orally, metabolized in the liver, and excreted in the urine .
Result of Action
If it acts like Thiamazole, it might lead to a decrease in the levels of thyroid hormones, thereby reducing the symptoms of hyperthyroidism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde typically involves the reaction of 1-methyl-2-(methylsulfanyl)-1H-imidazole with an appropriate aldehyde source under controlled conditions. One common method involves the use of formylation reactions, where the imidazole derivative is treated with a formylating agent such as formic acid or formamide in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale formylation reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 1-Methyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid.
Reduction: 1-Methyl-2-(methylsulfanyl)-1H-imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
1-Methyl-2-(methylsulfanyl)-1H-imidazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
1-Methyl-2-(methylsulfanyl)-1H-imidazole-4-carbaldehyde: Similar structure but with the aldehyde group at a different position, leading to different reactivity and applications.
1-Methyl-2-(methylthio)-1H-imidazole: Similar compound with a sulfur atom instead of a sulfanyl group, affecting its chemical properties.
Properties
CAS No. |
105956-24-9 |
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Molecular Formula |
C6H8N2OS |
Molecular Weight |
156.2 |
Purity |
95 |
Origin of Product |
United States |
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